Cefaclor impurity E
Description
Structure
3D Structure
Properties
CAS No. |
188915-50-6 |
|---|---|
Molecular Formula |
C14H14ClN3O4S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-[(2R)-5-chloro-4-oxo-2,3-dihydro-1,3-thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C14H14ClN3O4S/c15-8-6-23-13(18-11(8)19)10(14(21)22)17-12(20)9(16)7-4-2-1-3-5-7/h1-6,9-10,13H,16H2,(H,17,20)(H,18,19)(H,21,22)/t9-,10+,13-/m1/s1 |
InChI Key |
DSKNHVUKATXSCQ-GBIKHYSHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)N[C@@H]([C@@H]2NC(=O)C(=CS2)Cl)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC(C2NC(=O)C(=CS2)Cl)C(=O)O)N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2H-1,3-Thiazine-2-acetic acid, α-[(aminophenylacetyl)amino]-5-chloro-3,4-dihydro-4-oxo-, [2R-[2R*[R*(R*)]]]- (9CI) |
Origin of Product |
United States |
Research Context and Significance of Pharmaceutical Impurities
Evolution of Impurity Research in Pharmaceutical Sciences
The focus on pharmaceutical impurities has evolved significantly over the years. Initially, the primary concern was the purity of the main drug substance. However, with advancements in analytical techniques, the ability to detect and characterize impurities at minute levels has grown, leading to a deeper understanding of their potential impact on drug quality and safety. conicet.gov.ar This has shifted the paradigm from simply achieving high purity to comprehensively understanding the impurity profile of a drug. conicet.gov.ar This evolution was driven by the recognition that even small amounts of certain impurities could have significant biological consequences. unesp.br Consequently, impurity profiling, which includes the identification, structural elucidation, and quantitative determination of impurities, has become a critical aspect of pharmaceutical research and development. conicet.gov.ar
Regulatory Frameworks and Guidelines for Pharmaceutical Impurities
A robust global regulatory framework governs the control of impurities in pharmaceuticals. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in establishing standardized guidelines. www.gov.uk Key ICH guidelines provide a comprehensive framework for managing different types of impurities:
ICH Q3A(R2): Focuses on impurities in new drug substances. www.gov.ukich.orgbiotech-spain.com
ICH Q3B(R2): Addresses impurities in new drug products. veeprho.comfda.gov
ICH Q3C(R9): Provides guidance on residual solvents. biotech-spain.com
ICH Q3D(R2): Outlines guidelines for elemental impurities. biotech-spain.com
ICH M7(R2): Specifically addresses mutagenic impurities. jpionline.org
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. nih.gov For instance, the ICH recommends identifying and describing all impurities present at a level of 0.1% or higher. jpionline.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these guidelines, though with some regional nuances in interpretation and enforcement. gandlscientific.comqbdgroup.com The FDA, for example, provides specific guidance for impurities in generic drugs (ANDAs), emphasizing comparison with the reference listed drug (RLD). fda.govnih.gov
Classification and Origin of Pharmaceutical Impurities
Pharmaceutical impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. veeprho.comgmpinsiders.commoravek.com
| Impurity Category | Description | Common Examples |
| Organic Impurities | Can be process-related or drug-related, arising during manufacturing or storage. ich.orgpharmastate.academy They can be identified or unidentified, volatile or non-volatile. ich.org | Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. ich.orgpharmastate.academy |
| Inorganic Impurities | Typically result from the manufacturing process and are usually known and identified. ich.orgmoravek.com | Reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids. veeprho.compharmastate.academy |
| Residual Solvents | Volatile organic chemicals used or produced in the manufacture of drug substances or excipients. gmpinsiders.com | Classified into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential) based on their toxicity. gmpinsiders.compharmastate.academy |
The origin of these impurities is diverse, stemming from raw materials, synthetic routes, intermediates, and degradation of the final product. globalresearchonline.netoceanicpharmachem.com
Specific Importance of Degradation Products in Active Pharmaceutical Ingredients
Degradation products are impurities that form due to chemical changes in the drug substance over time or due to exposure to factors like light, temperature, pH, or humidity. nih.govwisdomlib.org They are of particular concern because their formation can impact the efficacy and safety of the pharmaceutical product. nih.gov The presence of degradation products can lead to a decrease in the amount of the active API, potentially rendering the medication less effective. More critically, some degradation products may be toxic, even at low levels. nih.gov
Forced degradation studies are intentionally conducted to identify likely degradation products and establish the degradation pathways of a drug molecule. unesp.brresearchgate.net This information is crucial for developing stable formulations, selecting appropriate packaging, and establishing the shelf-life of a drug product. wisdomlib.org
Overview of Cefaclor (B193732) and its Pharmaceutical Relevance
Cefaclor is a second-generation cephalosporin (B10832234) antibiotic. wikipedia.orgdrugbank.com It is used to treat a variety of bacterial infections, including pneumonia, otitis media, and infections of the skin, throat, and urinary tract. wikipedia.orgmedlineplus.govpatsnap.com Cefaclor acts by inhibiting the synthesis of the bacterial cell wall, leading to bacterial death. patsnap.comnih.gov It is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. wikipedia.org Patented in 1973 and approved for medical use in 1979, Cefaclor has a long history of clinical use and remains an important antibiotic. wikipedia.orgnih.gov
| Cefaclor: Key Information | |
| Drug Class | Second-generation cephalosporin antibiotic. wikipedia.orgdrugbank.com |
| Mechanism of Action | Inhibits bacterial cell wall synthesis. patsnap.comnih.gov |
| Therapeutic Uses | Treatment of bacterial infections of the respiratory tract, skin, ear, and urinary tract. wikipedia.orgmedlineplus.govpatsnap.com |
| Approval Year | 1979 wikipedia.org |
Defining Cefaclor Impurity E within the Cefaclor Impurity Profile
The degradation of Cefaclor can occur through several pathways, especially in the solid state. nih.gov These pathways include isomerization, decarboxylation, and intramolecular attack of the side chain's primary amine on the β-lactam carbonyl. nih.gov This latter pathway leads to the formation of 3-phenyl-2,5-diketopiperazines. nih.gov
While the specific public information on "this compound" is limited in the provided search results, it is understood to be one of the degradation products within the complex impurity profile of Cefaclor. The formation of such degradation products is influenced by environmental factors like temperature and humidity during manufacturing and storage. researchgate.netptfarm.pl Analytical methods such as HPLC are crucial for detecting and quantifying these impurities to ensure the quality and safety of Cefaclor formulations. researchgate.netphenomenex.com
Mechanistic Pathways of Cefaclor Impurity E Formation
Environmental and Stress-Induced Degradation of Cefaclor (B193732) Leading to Impurity E
The stability of Cefaclor is significantly influenced by its surrounding environment. researchgate.net Factors such as pH, temperature, oxidation, and humidity can accelerate its degradation, often resulting in the formation of Impurity E and other related substances. researchgate.netresearchgate.net Forced degradation studies, which intentionally subject the drug to harsh conditions, are instrumental in identifying potential degradation products and pathways. ajrconline.orgrjptonline.org
Impact of pH on Cefaclor Degradation and Impurity E Formation
The pH of the environment plays a critical role in the stability of Cefaclor. researchgate.net The degradation of the drug follows first-order kinetics under constant pH and temperature. researchgate.netresearchgate.net Cefaclor is most stable in acidic conditions, specifically at a pH of 2.5, where solutions retain at least 90% of their initial activity after 72 hours at 4°C. researchgate.netnih.gov As the pH increases towards neutral and alkaline, the rate of degradation significantly accelerates. nih.gov
Hydrolytic reactions are a primary mode of degradation for Cefaclor. researchgate.netresearchgate.net In acidic, neutral, and alkaline conditions, the β-lactam ring, a core structural feature of cephalosporins, is susceptible to hydrolysis. researchgate.netresearchgate.net This can lead to subsequent rearrangements and the formation of various degradation products. researchgate.net The pH-rate profile of Cefaclor degradation is similar to that of other structurally related cephalosporins. researchgate.netresearchgate.net
| pH | % Initial Activity Remaining (72h at 4°C) | % Initial Activity Remaining (72h at 25°C) | % Initial Activity Remaining (72h at 37°C) |
| 2.5 | ≥90% | 95% | 80% |
| 4.5 | ≥90% | 69% | <20% |
| 6.0 | 70% | 16% | <20% |
| 7.0 | 46% | 5% | <20% |
| 8.0 | 34% | 3% | <20% |
| Data sourced from a study on Cefaclor stability in various buffers. nih.gov |
Influence of Temperature on Degradation Kinetics
Temperature is a significant factor that enhances the degradation of Cefaclor. researchgate.netresearchgate.net Increased temperatures accelerate the rate of chemical reactions, including the hydrolytic and oxidative processes that lead to the formation of Impurity E. researchgate.netresearchgate.net To obtain sufficient quantities of degradation products for structural analysis, studies have intentionally degraded Cefaclor at elevated temperatures, such as 40°C and 85°C. researchgate.netnih.gov
The degradation kinetics of Cefaclor are temperature-dependent, and this relationship can often be described by the Arrhenius equation, which allows for the calculation of the activation energy for the degradation process. For instance, a study found significant degradation of Cefaclor at 37°C in a neutral aqueous medium. researchgate.netresearchgate.net Another investigation noted that elevated column temperatures during High-Performance Liquid Chromatography (HPLC) analysis can promote the on-column degradation of Cefaclor. researchgate.netresearchgate.net
Role of Oxidative Processes in Impurity E Generation
Oxidative degradation is another key pathway for the formation of Cefaclor impurities. researchgate.netresearchgate.net This can occur through autoxidation under normal storage conditions, involving ground-state elemental oxygen. The presence of oxidizing agents, such as hydrogen peroxide or even dissolved oxygen in analytical mobile phases, can promote the formation of degradation products. ajrconline.orgresearchgate.net
One of the major degradation pathways for Cefaclor, particularly in the solid state, involves oxidative attack at the carbon-4 position of the dihydrothiazine ring. nih.gov This pathway is considered unique to solid-state degradation and is important at ambient temperatures. nih.gov Light can also act as a catalyst for oxidation reactions.
Effect of Humidity and Other Environmental Factors
Humidity is a critical environmental factor that can accelerate the degradation of Cefaclor, especially in the solid state. researchgate.netresearchgate.net The presence of moisture facilitates hydrolytic degradation pathways. researchgate.net To study these effects, Cefaclor has been subjected to degradation at 40°C with 75% relative humidity. researchgate.netnih.gov
Other environmental factors that can enhance degradation include light and the presence of carbon dioxide. researchgate.netresearchgate.net The stability of Cefaclor is a result of the interplay of these various factors during both manufacturing and storage. researchgate.netresearchgate.net
Chemical Transformation Mechanisms of Cefaclor to Impurity E
The conversion of Cefaclor to Impurity E involves specific chemical transformations. These mechanisms have been elucidated through the isolation and characterization of degradation products.
Intramolecular Aminolysis and Ring Contraction Hypotheses
A significant degradation pathway for Cefaclor involves intramolecular aminolysis. researchgate.netresearchgate.net In this process, the primary amine of the phenylglycyl side chain attacks the β-lactam carbonyl group. researchgate.netresearchgate.net This intramolecular reaction leads to the formation of piperazine-2,5-dione derivatives. researchgate.netresearchgate.netnih.gov
Another proposed mechanism is the ring contraction of the six-membered cephem nucleus into a five-membered thiazole (B1198619) structure. researchgate.netresearchgate.netnih.gov This transformation is believed to occur via a common episulfonium ion intermediate. researchgate.netresearchgate.netresearchgate.net The formation of some degradation products involves a condensation of two Cefaclor degradation products, both of which have undergone this ring contraction. researchgate.net The loss of the chlorine atom from the 3-chloro-3-cephem is a general reaction that follows the opening of the β-lactam ring. researchgate.netresearchgate.net It has also been observed that diastereomers of Impurity E can form, likely due to the isomerization of the C6 carbon atom. researchgate.netresearchgate.netresearchgate.net
Role of Episulfonium Ion Intermediates in Thiazole Ring Formation
A key mechanistic step in the degradation of Cefaclor and the subsequent formation of some of its impurities involves the formation of an episulfonium ion intermediate. researchgate.netnih.gov This reactive species is central to the contraction of the six-membered dihydrothiazine ring of the cephem nucleus into a five-membered thiazole ring. researchgate.netnih.govresearchgate.netnih.gov This ring contraction is a significant transformation that Cefaclor degradation products undergo. nih.govresearchgate.netajrconline.org
The degradation pathway leading to certain thiazole derivatives is proposed to initiate after the hydrolysis of the β-lactam carbonyl group. researchgate.net This initial step is followed by a rearrangement that facilitates the formation of the episulfonium ion. researchgate.net The loss of the chlorine atom from the 3-chloro-3-cephem position is a common reaction that occurs after the opening of the β-lactam ring, which can lead to the formation of the episulfonium ion intermediate. researchgate.net The formation of this intermediate has also been implicated in the inactivation of the NDM-1 enzyme by Cefaclor, where a transannular-induced generation of the reactive episulfonium ion occurs upon cleavage of the β-lactam ring. aston.ac.uk
Condensation Reactions of Cefaclor Degradation Products
Cefaclor impurity E is formed through a condensation reaction involving two Cefaclor degradation products. nih.govajrconline.org In the case of the acidic aqueous degradation of Cefaclor, the most prominent degradation product results from such a condensation. nih.gov Both of the precursor degradation products involved in this condensation have themselves undergone a ring contraction from the original six-membered cephem ring to a five-membered thiazole ring. nih.govajrconline.org This preceding ring contraction highlights the importance of the episulfonium ion intermediate pathway.
The formation of impurity E is a complex process that underscores the reactivity of Cefaclor's degradation products. The condensation reaction effectively links two modified Cefaclor molecules, leading to the larger structure of impurity E.
Isomerization Pathways and Diastereomer Formation of Impurity E
Investigations into aged samples of Cefaclor have revealed the presence of two diastereomers of Impurity E. researchgate.netresearchgate.netresearchgate.netnih.gov It is believed that these diastereomers arise from the isomerization at the C6 carbon atom of the original Cefaclor molecule. researchgate.netresearchgate.netresearchgate.netnih.govx-mol.net These diastereomers exhibit nearly identical fragmentation patterns in mass spectrometry analysis in both positive and negative ion modes. researchgate.netresearchgate.netresearchgate.netnih.gov However, a notable difference between the diastereomers is their varying efficiencies in forming dimer ions under electrospray ionization (ESI) conditions, particularly in the negative ion mode. researchgate.netresearchgate.netresearchgate.netnih.gov
The potential for isomerization is an inherent characteristic of cephalosporins due to their strained basic structure. researchgate.net For instance, the isomerization of the double bond in the dihydrothiazine ring is one of the identified degradation pathways for Cefaclor. nih.govresearchgate.net
Investigation of C-4 Oxidative Decarboxylation in Related Degradants
Another significant degradation pathway for Cefaclor, particularly in the solid state at ambient temperatures, involves oxidative attack at the C-4 position of the dihydrothiazine ring. nih.govresearchgate.netresearchgate.net This can lead to the formation of a C-4 oxidative decarboxylation analog of Cefaclor. researchgate.netresearchgate.netnih.gov
Interestingly, a similar C-4 oxidative decarboxylation product has been observed as an on-column degradant during HPLC analysis of Cefaclor. researchgate.netresearchgate.netnih.gov This "ghost peak" was found to form under elevated column temperatures, and its formation could be promoted by the presence of dissolved oxygen in the mobile phase. researchgate.netresearchgate.netnih.gov The structure of this degradant was confirmed using high-resolution mass spectrometry (HRMS) and 1H-NMR. researchgate.netresearchgate.netnih.gov The formation of this on-column impurity can be suppressed by maintaining the column temperature below 30 °C. researchgate.netnih.gov
Table of Research Findings on this compound Formation
| Finding | Key Aspect | Method of Observation | Reference |
|---|---|---|---|
| Formation of Impurity E Diastereomers | Isomerization at C6 carbon | HPLC/ESI-MS | researchgate.netresearchgate.netresearchgate.netnih.gov |
| Episulfonium Ion Intermediate | Ring contraction to thiazole | HPLC, 1H-NMR, Mass Spectrometry | researchgate.netnih.govresearchgate.netresearchgate.net |
| Condensation Reaction | Formation of Impurity E | Preparative HPLC, Spectroscopic Methods | nih.govajrconline.org |
Table of Compound Names
| Compound Name |
|---|
| Cefaclor |
| This compound |
| Episulfonium ion |
| Thiazole |
| 3-chloro-3-cephem |
Synthetic Strategies and Preparation of Cefaclor Impurity E for Research
Controlled Degradation Methodologies for Impurity E Generation
The generation of Cefaclor (B193732) Impurity E for research purposes can be achieved through the controlled degradation of the parent Cefaclor molecule. The stability of Cefaclor is influenced by environmental factors such as temperature, humidity, and pH. researchgate.netptfarm.pl By manipulating these conditions, the formation of degradation products, including Impurity E, can be accelerated and controlled.
Forced degradation studies are a common approach to produce a profile of degradants that could form under normal storage conditions. phenomenex.com Research has shown that subjecting Cefaclor to elevated temperatures and humidity is an effective method for generating its degradation products. nih.gov For instance, storing Cefaclor at 40°C with 75% relative humidity or at a more aggressive 85°C allows for the accumulation of impurities, which can then be isolated for structural analysis. nih.govresearchgate.net The degradation profile under these accelerated conditions has been found to be qualitatively similar to that of samples aged for many years at room temperature. nih.govtandfonline.com
The degradation kinetics of Cefaclor often follow first-order kinetics, though autocatalytic processes can occur at high humidity. ptfarm.pl The pH of the medium is another critical factor. Studies on Cefaclor degradation in a neutral aqueous medium at 37°C have been performed to isolate and identify resulting products. researchgate.net Similarly, degradation in aqueous acidic solutions yields a variety of products, including those arising from the hydrolysis of the β-lactam ring. researchgate.net
Table 1: Conditions for Controlled Degradation of Cefaclor
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Temperature & Humidity | 40°C at 75% RH; 85°C | Generation of multiple degradation products, including Impurity E, for isolation and characterization. | nih.govresearchgate.net |
| Temperature & Humidity | >340 K at >50% RH | First-order autocatalytic degradation. | ptfarm.pl |
| Aqueous Medium | Neutral pH, 37°C | Intramolecular aminolysis and hydrolysis. | researchgate.net |
| Aqueous Medium | Acidic pH | Hydrolysis of β-lactam, ring contraction, and other rearrangements. | researchgate.net |
By using techniques like preparative reversed-phase high-performance liquid chromatography (rp-HPLC), the specific degradation products like Impurity E can be isolated from the complex mixture generated during these controlled degradation studies. nih.gov
Chemical Synthesis Approaches for Impurity E Reference Standards
While controlled degradation is useful for identifying potential impurities, the preparation of pure reference standards for quantitative analysis often requires direct chemical synthesis. cleanchemlab.com Cefaclor Impurity E reference standards are available commercially, typically via custom synthesis, indicating that defined synthetic routes have been established. synzeal.comkantech.co.in
The synthesis of this compound, with its open β-lactam ring structure, necessitates a different approach from the synthesis of the parent antibiotic. A plausible synthetic strategy would involve the coupling of two key fragments: the open dihydrothiazine ring system and the D-phenylglycyl side chain.
A potential synthetic pathway could start with a precursor to the Cefaclor nucleus, such as 7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA). Instead of forming the β-lactam ring, conditions would be chosen to synthesize the open-ring thiazine (B8601807) acetic acid derivative directly. This key intermediate would then be acylated with an activated form of D-phenylglycine. This method avoids the deliberate hydrolysis of the sensitive β-lactam ring of Cefaclor, which could lead to a mixture of products, and allows for greater control in producing the target impurity. The synthesis provides the necessary material for comprehensive characterization (e.g., NMR, Mass Spectrometry, HPLC) to confirm its structure and purity, which is essential for a reference standard. synthinkchemicals.com
Biocatalytic Considerations in Cefaclor Synthesis and Impurity Formation
The industrial production of semi-synthetic β-lactam antibiotics, including Cefaclor, has increasingly moved from purely chemical methods to more sustainable enzymatic processes. google.com These biocatalytic methods primarily use penicillin G acylase (PGA) or similar enzymes to catalyze the condensation of the antibiotic nucleus with a side-chain precursor. mdpi.comnih.gov
In the case of Cefaclor, the synthesis involves the kinetically controlled acylation of the 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) nucleus with an activated side chain, such as D-phenylglycine methyl ester (D-PGME). google.com
Key Parameters in Biocatalytic Synthesis:
Enzyme Properties: The efficiency of the synthesis is highly dependent on the intrinsic properties of the biocatalyst. A desirable enzyme possesses high synthetic activity and low hydrolytic activity. This relationship is quantified by the synthesis/hydrolysis (S/H) ratio. A high S/H ratio is crucial to maximize the yield of the target antibiotic and minimize the formation of hydrolytic impurities. nih.gov
Reaction Medium: The reaction environment significantly impacts enzyme performance. While aqueous systems are common, the use of organic co-solvents like ethylene (B1197577) glycol or glycerol (B35011) can suppress the hydrolytic side reactions of the enzyme, thereby increasing the product yield. nih.gov For Cefaclor synthesis, glycerol has been noted as a preferred solvent, leading to high yields. nih.gov
pH and Temperature: These parameters must be carefully optimized to ensure maximal enzyme activity and stability while favoring the synthesis reaction over hydrolysis. google.com
While biocatalysis offers a greener route to Cefaclor, it can also be a potential source of impurities if not properly controlled. The primary concern is the hydrolytic activity of the acylase enzyme. nih.gov This enzymatic hydrolysis can target the ester of the activated side-chain or the amide bond of the newly formed Cefaclor molecule. Hydrolysis of the β-lactam ring in Cefaclor would directly lead to the formation of this compound. Therefore, selecting or engineering an enzyme with a high S/H ratio and optimizing reaction conditions are paramount to minimizing the generation of Impurity E during biocatalytic synthesis. nih.gov
Stereoselective Synthesis of Impurity E Diastereomers
Analysis of aged Cefaclor samples has revealed that Impurity E can form as two distinct diastereomers. researchgate.netresearchgate.netresearchgate.net It is proposed that these diastereomers arise from the isomerization (epimerization) at the C6 carbon atom of the original cephem structure. researchgate.netresearchgate.net Cefaclor itself is a specific stereoisomer, and the loss of stereochemical integrity at one of the chiral centers during degradation leads to this diastereomeric mixture.
For accurate analytical monitoring, having pure reference standards for each individual diastereomer is essential. This requires stereoselective synthesis, a strategy that aims to produce a single stereoisomer out of many possibilities. anu.edu.au
The stereoselective synthesis of a specific Impurity E diastereomer would be a significant chemical challenge. It would require:
Chiral Starting Materials: The synthesis must begin with precursors of known absolute stereochemistry.
Stereocontrolled Reactions: Each reaction step that forms or could affect a chiral center must proceed with a high degree of stereochemical control to prevent the formation of the unwanted diastereomer.
Control of Isomerization: The synthetic conditions must be carefully chosen to avoid epimerization at the C6 position, which is known to be labile.
While specific synthetic routes are not detailed in the available literature, the principles of asymmetric synthesis would be applied. acs.org This might involve the use of chiral auxiliaries, asymmetric catalysts, or enzymes to guide the stereochemical outcome of the reactions. The successful stereoselective synthesis of each Impurity E diastereomer would enable their individual identification and quantification in Cefaclor samples, providing a more precise assessment of drug purity and stability.
Advanced Analytical Methodologies for Cefaclor Impurity E Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods, particularly HPLC, are indispensable for the separation, identification, and quantification of Cefaclor (B193732) and its impurities. The inherent similarities in the structures of Cefaclor and its related substances, including Impurity E, necessitate high-resolution separation techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
The development of a robust HPLC method is a multi-faceted process that involves the careful selection of the stationary phase, optimization of the mobile phase, and strategic implementation of the elution mode to achieve the desired separation of Cefaclor from Impurity E and other related compounds.
The choice of stationary phase is a critical factor in achieving the necessary selectivity and resolution in the chromatographic separation of Cefaclor and its impurities. Reversed-phase columns, particularly those with an octadecylsilane (B103800) (C18 or ODS) bonded phase, are predominantly used due to their hydrophobicity, which allows for effective separation of the moderately polar cephalosporin (B10832234) compounds. researchgate.netscielo.org.mx
The selection often involves screening various C18 columns from different manufacturers, as subtle differences in silica (B1680970) backbone, end-capping technology, and carbon load can significantly impact selectivity. For instance, studies have utilized columns such as the Agilent Eclipse XDB C18 and Waters CORTECS® C18 to achieve successful separations. juniperpublishers.com The physical characteristics of the column, including particle size and dimensions, are also vital. Smaller particle sizes (e.g., < 2 µm in UHPLC) can offer higher efficiency and faster analysis times, while standard 5 µm particle columns provide robust and reliable performance. researchgate.netjuniperpublishers.com
Table 1: Examples of Stationary Phases Used in Cefaclor Impurity Analysis
| Column Name | Dimensions | Particle Size | Observations | Reference |
|---|---|---|---|---|
| ODS (Octadecylsilane) | 4.6 mm × 250 mm | 5 µm | Standard for separating process-related impurities and degradation products. | researchgate.net |
| Agilent Eclipse XDB C18 | 4.6 mm × 250 mm | 5 µm | Effective for the simultaneous determination of Cefaclor and its related compounds. | juniperpublishers.com |
| Waters CORTECS® C18 | 4.6 mm × 50 mm | 2.7 µm | Used in UPLC methods for faster analysis times. | juniperpublishers.com |
| Mediterranea C18 | 4.6 mm × 250 mm | Not Specified | Used for simultaneous determination of Cefaclor and Ceftriaxone. | scielo.org.mxscielo.org.mx |
The mobile phase composition, including the organic modifier, buffer system, and especially pH, plays a pivotal role in the retention and resolution of Cefaclor and Impurity E. Since these compounds are amphoteric, containing both acidic (carboxylic acid) and basic (amine) functional groups, mobile phase pH is a critical parameter to control their ionization state and, consequently, their chromatographic behavior. researchgate.net
Research indicates that a slightly acidic pH is often optimal. A pH of 4.0, achieved using a 50 mM phosphate (B84403) buffer, has been shown to provide good separation with minimal fluctuation in retention times with small pH changes. researchgate.netchromatographytoday.com Another successful method utilized a 0.02M ammonium (B1175870) dihydrogen phosphate buffer adjusted to pH 4.7. juniperpublishers.com The choice of organic solvent, typically acetonitrile (B52724) or methanol, and its concentration affects the elution strength of the mobile phase. Acetonitrile is frequently preferred for its lower viscosity and UV transparency. researchgate.net The use of ion-pairing agents, such as hexane-1-sulphonic acid sodium salt, has also been reported to enhance the retention and separation of Cefaclor in biological fluids. researchgate.net
Table 2: Mobile Phase Conditions for Cefaclor Impurity Analysis
| Organic Modifier(s) | Aqueous Phase / Buffer | pH | Key Findings | Reference |
|---|---|---|---|---|
| Acetonitrile | 50 mM Phosphate Buffer | 4.0 | Provided good separation and stable retention for amphoteric compounds. | researchgate.netchromatographytoday.com |
| Acetonitrile, Methanol | 0.02M Ammonium Dihydrogen Phosphate | 4.7 | Optimal for simultaneous determination of Cefaclor and other compounds. | juniperpublishers.com |
| Acetonitrile, Methanol | Triethylamine (TEA) Buffer | 7.0 | Achieved reasonable separation with symmetrical peaks for Cefaclor and Ceftriaxone. | scielo.org.mxscielo.org.mx |
| Methanol | 0.067M Potassium Dihydrogen Phosphate Buffer with Ion-Pairing Agent | 4.5 | Enhanced stability and determination of Cefaclor in plasma samples. | researchgate.net |
Due to the wide range of polarities among the various process-related impurities and degradation products of Cefaclor, isocratic elution is often insufficient to resolve all components within a reasonable timeframe. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is necessary to effectively separate a complex impurity profile. researchgate.netresearchgate.net
A typical strategy involves starting with a low concentration of the organic modifier to retain and resolve early-eluting polar impurities, followed by a gradual increase in the organic modifier concentration to elute the main component (Cefaclor) and more hydrophobic, later-eluting impurities. For example, a two-stage acetonitrile gradient from 2.25% to 45% has been successfully employed to determine a large number of impurities in bulk Cefaclor. researchgate.netchromatographytoday.com More complex, multi-step gradients can be designed to fine-tune the separation of critical pairs of impurities. mdpi.com The development of these gradients often involves a systematic approach to optimize the slope and duration of each gradient step to achieve baseline resolution for all specified impurities.
A significant challenge in the HPLC analysis of Cefaclor is the potential for on-column degradation, where the analyte itself degrades during the chromatographic run, leading to the appearance of artifactual peaks. researchgate.net An unpredictable "ghost peak" has been observed during the impurity separation of Cefaclor, which was identified as an unusual on-column degradant rather than an actual impurity in the sample. researchgate.netnih.gov
This degradant was characterized as a C-4 oxidative decarboxylation analog of Cefaclor. researchgate.netnih.gov Its formation is significantly influenced by elevated column temperatures (above 30 °C) and the presence of dissolved oxygen in the mobile phase. researchgate.netnih.gov To suppress this on-column degradation, it is recommended to maintain the column temperature below 30 °C and to properly degas the mobile phase. researchgate.netnih.gov
Furthermore, studies have shown that Impurity E itself can exist as two diastereomers, which are formed as degradation products of Cefaclor, likely through isomerization at the C6 carbon atom. researchgate.netresearchgate.netx-mol.net This highlights the inherent instability of the Cefaclor molecule and the need for carefully controlled analytical conditions to prevent the generation of misleading impurity data.
Gradient Elution Strategies for Complex Impurity Profiles
Preparative HPLC for Isolation and Enrichment of Cefaclor Impurity E
To definitively identify and characterize unknown impurities like Impurity E, it is necessary to isolate them in sufficient quantity and purity for spectroscopic analysis (e.g., NMR, MS). Preparative High-Performance Liquid Chromatography is the primary technique used for this purpose. researchgate.netnih.gov
The process begins with the development of an analytical HPLC method that provides good resolution between the impurity of interest and adjacent peaks. This method is then scaled up for preparative chromatography. This involves using a larger column (e.g., 50 mm internal diameter) packed with a similar stationary phase (often C18) but with a larger particle size (e.g., 10 µm) to accommodate higher sample loads. nih.gov A large amount of the Cefaclor sample, often one that has been intentionally degraded to enrich the target impurity, is repeatedly injected onto the preparative column. researchgate.net
The fraction corresponding to the elution time of Impurity E is collected from each run. nih.gov These collected fractions are then pooled, and the solvent is removed, typically using a rotary evaporator followed by lyophilization (freeze-drying), to yield the isolated impurity as a solid. researchgate.net This purified sample of Impurity E can then be subjected to detailed structural elucidation.
Alternative Chromatographic Methods (e.g., UPLC, HPTLC, Capillary Zone Electrophoresis)
While High-Performance Liquid Chromatography (HPLC) is a standard technique, several alternative chromatographic methods offer advantages in speed, resolution, and efficiency for the analysis of cefaclor and its impurities.
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle size columns (typically under 2 μm) and higher pressures than traditional HPLC, resulting in significantly faster analysis times and improved resolution. Methods have been developed for the simultaneous determination of cefaclor and its related substances, such as the cefaclor-delta-3-isomer. juniperpublishers.comresearchgate.net A UPLC method coupled with mass spectrometry (UPLC-MS/MS) has also been utilized for pharmacokinetic studies of cefaclor, demonstrating its sensitivity and speed. rsc.org These characteristics make UPLC a powerful tool for separating and quantifying closely related impurities like Impurity E from the main active pharmaceutical ingredient.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient screening tool. An environmentally friendly HPTLC method has been developed for the analysis of four β-lactam antibiotics, including cefaclor, in human plasma. nih.gov This method achieved a lower limit of quantitation (LLOQ) of 0.1 μg per band for cefaclor. nih.gov HPTLC can be applied to stability studies and the quantification of degradation products like Impurity E. akjournals.com For quantitative analysis, densitometric measurement is performed, with one study showing accuracy in the range of 98.3-100.8% for various cephalosporins. uni-giessen.de
Capillary Zone Electrophoresis (CZE): CZE is a high-resolution separation technique based on the differential migration of charged species in an electric field. It is particularly effective for the separation of ionic or ionogenic compounds like cephalosporins. researchgate.net CZE can resolve molecules with minute differences in their charge-to-mass ratio, making it suitable for separating complex mixtures of impurities. bdn.go.th Studies have demonstrated the successful separation of ten different cephalosporin derivatives, including cefaclor, using a phosphate buffer system, achieving baseline separation for seven of the compounds in under 10 minutes. researchgate.net This high resolving power makes CZE a viable alternative for the analysis of this compound. researchgate.net
Spectroscopic Characterization of this compound
Spectroscopic methods, particularly mass spectrometry, are indispensable for the structural elucidation and confirmation of pharmaceutical impurities.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a primary technique for determining the molecular weight and obtaining structural information about impurities. Analysis of a degraded cefaclor sample using HPLC coupled with electrospray ionization-mass spectrometry (HPLC/ESI-MS) successfully identified degradation products, including diastereomers of Impurity E. researchgate.netnih.gov This technique provides crucial data on molecular mass and the fragmentation patterns necessary for initial identification. researchgate.netnih.gov
Electrospray Ionization-Mass Spectrometry (ESI-MS) Applications
ESI-MS is ideally suited for the analysis of polar and thermally labile molecules like cefaclor and its impurities, as it allows for ionization directly from a liquid phase with minimal degradation. researchgate.net In the specific case of this compound, which is a ring-opened degradation product, ESI-MS has been instrumental. synzeal.comsynthinkchemicals.com A study on a seven-year-old cefaclor sample revealed the formation of two diastereomers of Impurity E. researchgate.netnih.gov ESI-MS analysis was conducted in both positive and negative ion modes to characterize these compounds, demonstrating its versatility. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. This is a critical step in confirming the identity of an impurity. For instance, HRMS was used to determine the chemical structure of an unusual on-column degradant of cefaclor by confirming its elemental composition. researchgate.net In the characterization of impurities in similar antibiotics, such as cefpodoxime (B17579) proxetil, HRMS was used to obtain a precise molecular composition, which was essential for identifying the impurity's structure. nih.gov For this compound, HRMS would be used to confirm its molecular formula as C₁₄H₁₄ClN₃O₄S. allmpus.com
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid | synzeal.comallmpus.com |
| Synonym | Cefaclor Open-Ring Impurity | synzeal.comsynthinkchemicals.com |
| Molecular Formula | C₁₄H₁₄ClN₃O₄S | allmpus.com |
| Molecular Weight | 355.82 g/mol | allmpus.com |
| CAS Number | 188915-50-6 | allmpus.com |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS), often utilizing Collision-Induced Dissociation (CID), is employed to gain detailed structural information by fragmenting a selected precursor ion. Characteristic fragmentation patterns can help differentiate between the intact β-lactam structure of cefaclor and its ring-opened impurities like Impurity E. nih.gov Studies have defined the diagnostic fragmentation pathways for β-lactams versus their ring-opened forms. For ring-opened cefaclor, the CID spectrum shows high yields of fragments resulting from the elimination of small molecules such as H₂O, CO₂, NH₃, and HCl, which confirms the opened-ring structure. nih.gov This technique is crucial for distinguishing isomers and confirming the precise structure of impurities. nih.gov
Table 2: Diagnostic Mass Spectrometry Fragments for Cefaclor and Ring-Opened Impurity
| Compound | Key Fragmentation Behavior | Characteristic Fragment Ions (m/z) | Source(s) |
|---|---|---|---|
| Cefaclor (β-lactam) | Cleavage of the β-lactam ring dominates the spectrum. | 191, 178, 174, 118, 106 | nih.gov |
| Ring-Opened Cefaclor (Impurity E) | Dominated by elimination of small neutral molecules. | 306 (from loss of H₂O, CO₂, NH₃, HCl) | nih.gov |
Dimer Ion Formation under ESI Conditions
An interesting phenomenon observed during the ESI-MS analysis of this compound is the formation of dimer ions. Research has shown that the two identified diastereomers of Impurity E exhibit different efficiencies in forming these dimer ions. researchgate.netresearchgate.net This difference is particularly pronounced in the negative ion mode of the ESI source. researchgate.netnih.govx-mol.net This differential behavior in dimerization can serve as an additional analytical marker to distinguish between the diastereomers, providing another layer of specificity to the MS-based identification process. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Cefaclor |
| This compound |
| Cefaclor-delta-3-isomer |
| Cefadroxil |
| Cefalexin |
| Cefazolin |
| Cefepime |
| Cefixime |
| Cefdinir |
| Cefoperazone |
| Cefotaxime |
| Cefoxitin |
| Cefpodoxime proxetil |
| Ceftazidime |
| Ceftriaxone |
| Cefuroxime |
| Cefuroxime axetil |
| Meropenem |
| Methylparaben |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. thermofisher.com It provides detailed information about the carbon-hydrogen framework of the molecule.
Proton NMR (¹H-NMR) is instrumental in confirming the chemical structure of this compound. researchgate.net By analyzing the chemical shifts, splitting patterns, and integration of proton signals, the precise arrangement of hydrogen atoms within the molecule can be determined. The ¹H-NMR spectrum provides unambiguous evidence for the identity of the impurity by mapping the electronic environment of each proton. researchgate.netresearchgate.net Spectroscopic data, including ¹H-NMR, is considered essential for the characterization of Cefaclor impurities. allmpus.com
Table 1: Illustrative ¹H-NMR Spectral Data for this compound This table represents hypothetical data based on the known structure for illustrative purposes.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (Phenyl group) | 7.20 - 7.45 | Multiplet | 5H |
| Amine Proton (-NH₂) | 5.10 | Broad Singlet | 2H |
| Methine Proton (-CH-NH) | 5.50 | Doublet | 1H |
| Thiazine (B8601807) Ring Protons | 3.40 - 3.80 | Multiplet | 2H |
The stereochemistry of this compound is a critical aspect of its characterization, particularly as it can form as diastereomers. researchgate.netresearchgate.net Studies have shown that under certain conditions, diastereomers of Impurity E can be formed, likely due to the isomerization of the C6 carbon atom. researchgate.netresearchgate.net Advanced NMR techniques are required to resolve and assign the specific stereochemical configuration. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or the use of chiral shift reagents can differentiate between diastereomers, which have different spatial arrangements but identical physical properties. ucl.ac.uk Confirming the specific stereoisomer is essential as different diastereomers can have varying chemical and biological properties. ucl.ac.uk
Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the detection and quantification of pharmaceutical compounds, including impurities. technologynetworks.com It measures the absorption of UV or visible light by a substance, which is proportional to its concentration. ijrar.org
For Cefaclor and its impurities, UV detection is commonly employed in conjunction with High-Performance Liquid Chromatography (HPLC). The maximum absorbance (λmax) for Cefaclor is typically observed around 262-265 nm. asianjpr.comresearchgate.netscispace.com this compound, possessing a similar chromophoric structure, is also detected in this UV range. This technique is valued for its sensitivity and its utility in quantitative analysis, where a calibration curve is constructed to determine the concentration of the impurity in a sample. ijrar.org The method's linearity is established by demonstrating a direct relationship between absorbance and concentration over a specified range. nih.gov
Table 2: Example Linearity Data for UV-Vis Quantification
| Concentration (µg/mL) | Absorbance at 265 nm |
|---|---|
| 1.0 | 0.052 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 15.0 | 0.765 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. thermofisher.combellevuecollege.edu The technique works on the principle that covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. bellevuecollege.edu This provides a molecular "fingerprint." For this compound, IR spectroscopy confirms the presence of key functional groups such as amides, carboxylic acids, and the sulfur-containing thiazine ring, which are characteristic of its structure. researchgate.netresearchgate.net
Table 3: Key IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Amide | N-H Stretch | 3100 - 3500 |
| Carbonyl (Amide & Acid) | C=O Stretch | 1630 - 1760 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
Method Validation Parameters for Impurity E Quantification
To ensure that the quantification of this compound is accurate and reliable, the analytical method used must be thoroughly validated according to ICH guidelines. asianjpr.com
Specificity and Selectivity Studies (Stability-Indicating Methods)
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. sysrevpharm.orggoogle.com For impurity quantification, this is typically demonstrated through the development of a stability-indicating method. asianjpr.com
Stability-indicating methods are validated by performing forced degradation studies, where the drug substance is exposed to harsh conditions like acid and base hydrolysis, oxidation, heat, and light. rjptonline.org The objective is to generate potential degradation products and demonstrate that the analytical method can effectively separate the impurity of interest (Impurity E) from the active pharmaceutical ingredient (Cefaclor) and any newly formed degradants. rjptonline.org A successful study shows no interference from other peaks at the retention time of Impurity E, confirming the method's specificity and selectivity for accurate quantification. sysrevpharm.orggoogle.com
Table 4: Summary of Forced Degradation Conditions for a Stability-Indicating Method
| Stress Condition | Reagent/Parameter | Outcome |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, refluxed | Method resolves Impurity E from Cefaclor and acid degradants. |
| Base Hydrolysis | 0.1 M NaOH, room temp | Method resolves Impurity E from Cefaclor and base degradants. asianjpr.com |
| Oxidation | 3% H₂O₂, room temp | Method resolves Impurity E from Cefaclor and oxidative degradants. |
| Thermal Degradation | 80°C, 48 hours | Method resolves Impurity E from Cefaclor and thermal degradants. |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities like this compound, these limits ensure that even trace amounts are accurately monitored to maintain the quality and safety of the active pharmaceutical ingredient (API).
The determination of these values is typically based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Conference on Harmonisation (ICH) guidelines. scielo.org.mxasianjpr.comsysrevpharm.org The LOD is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve (3.3σ/S), while the LOQ is calculated as 10 times the standard deviation of the blank response divided by the slope (10σ/S). scielo.org.mxasianjpr.comsysrevpharm.org
In the context of analyzing Cefaclor and its degradation products, various studies have established the LOD and LOQ for different analytical techniques. A sensitive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for Cefaclor and its degradation products, which would include Impurity E, determined the LOD to be 0.008 mg/mL and the LOQ to be 0.03 mg/mL. researchgate.netresearchgate.net Other methods, while focused on the parent compound Cefaclor, provide context for the sensitivity achievable. For instance, a simultaneous HPLC method for Cefaclor and Ceftriaxone found the LOD and LOQ for Cefaclor to be 2.34 x 10⁻² µg/mL and 7.10 x 10⁻² µg/mL, respectively. scielo.org.mx Another spectroscopic method reported an LOD of 1.0917 µg/mL and an LOQ of 3.3075 µg/mL for Cefaclor. asianjpr.com
These values underscore the capability of modern chromatographic methods to detect and quantify this compound at levels sufficiently low to meet stringent regulatory requirements for pharmaceutical quality control.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Cefaclor and its Degradation Products
| Parameter | Analytical Method | Analyte | Reported Value | Source(s) |
| LOD | RP-HPLC | Cefaclor Degradation Products | 0.008 mg/mL | researchgate.netresearchgate.net |
| LOQ | RP-HPLC | Cefaclor Degradation Products | 0.03 mg/mL | researchgate.netresearchgate.net |
| LOD | HPLC | Cefaclor | 0.0234 µg/mL | scielo.org.mx |
| LOQ | HPLC | Cefaclor | 0.0710 µg/mL | scielo.org.mx |
| LOD | Spectroscopic | Cefaclor | 1.0917 µg/mL | asianjpr.com |
| LOQ | Spectroscopic | Cefaclor | 3.3075 µg/mL | asianjpr.com |
| LLOQ | HPTLC | Cefaclor | 0.1 µ g/band | nih.gov |
Accuracy and Precision Assessments
Accuracy and precision are cornerstone assessments in method validation that demonstrate the reliability of an analytical procedure. Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage recovery. Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, typically expressed as the relative standard deviation (RSD).
For methods designed to quantify Cefaclor and its impurities, including Impurity E, validation studies report high levels of accuracy and precision. In an HPLC method, the accuracy, determined by the standard addition technique, showed percent recoveries for Cefaclor in the range of 98.36% to 103.01%. scielo.org.mx The precision of this method was demonstrated with an RSD of less than or equal to 4.85%. scielo.org.mx Another study validating HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods for Cefaclor reported accuracy as (Mean ± RSD) of 99.26 ± 0.69 for HPLC and 99.56 ± 0.79 for UPLC. juniperpublishers.com
The precision is further evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Studies on Cefaclor have demonstrated excellent repeatability, with RSD values well within the commonly accepted limit of ≤ 2%. juniperpublishers.com For example, one RP-HPLC method showed good precision with RSD values ranging from 1.47% to 3.7%. researchgate.netresearchgate.net These results confirm that the analytical methods are capable of producing consistent and reliable data for the quantification of Cefaclor and its related substances like Impurity E.
Table 2: Accuracy and Precision Data from Validated Methods for Cefaclor Analysis
| Parameter | Method | Metric | Reported Value | Source(s) |
| Accuracy | HPLC | % Recovery | 98.36% - 103.01% | scielo.org.mx |
| Accuracy | HPLC | Mean % Recovery ± RSD | 99.26% ± 0.69 | juniperpublishers.com |
| Accuracy | UPLC | Mean % Recovery ± RSD | 99.56% ± 0.79 | juniperpublishers.com |
| Precision | HPLC | % RSD | ≤ 4.85% | scielo.org.mx |
| Precision | RP-HPLC | % RSD Range | 1.47% - 3.7% | researchgate.netresearchgate.net |
| Precision | Densitometric TLC | % RSD | ≤ 3.21% | scispace.com |
Impurity Profiling, Monitoring, and Control Strategies for Cefaclor
Development of Comprehensive Impurity Profiles for Cefaclor (B193732) Raw Material
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, providing a detailed fingerprint of all potential and actual impurities in a drug substance. For Cefaclor, this involves a multidimensional approach to characterize impurities present in the raw material from various suppliers. researchgate.net
Cefaclor Impurity E is identified chemically as 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid. pipitech.comsynzeal.comallmpus.comcleanchemlab.com It is also known as the Cefaclor Open-Ring Impurity, indicating its formation through the opening of the β-lactam ring, a common degradation pathway for cephalosporins. synzeal.comsynthinkchemicals.comveeprho.com The presence of this impurity, along with others, can vary between different manufacturing sources, highlighting the need for comprehensive profiling of each batch of raw material. researchgate.net The total level of impurities may be comparable across different suppliers, but the specific impurity profiles can differ. researchgate.net
Table 1: Chemical Identity of this compound
| Identifier | Information | References |
|---|---|---|
| Systematic Name | 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid | pipitech.comsynzeal.comallmpus.comcleanchemlab.com |
| Synonym | Cefaclor Open-Ring Impurity | synzeal.comsynthinkchemicals.comveeprho.com |
| CAS Number | 188915-50-6 | pipitech.comsynzeal.comallmpus.comcleanchemlab.com |
| Molecular Formula | C14H14ClN3O4S | pipitech.comallmpus.com |
| Molecular Weight | 355.80 g/mol | |
Impurity E Monitoring in Cefaclor Manufacturing Processes
Continuous monitoring during the manufacturing process is essential to control the levels of Impurity E. clearsynth.compharmaknowledgeforum.com In-process monitoring allows for the real-time identification of potential impurities, enabling immediate corrective actions. pharmaknowledgeforum.com
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used for monitoring impurities in Cefaclor production. researchgate.netnih.gov HPLC methods, often coupled with ultraviolet (UV) detection at wavelengths around 220 nm or 265 nm, can effectively separate Impurity E from the active pharmaceutical ingredient (API) and other related substances. researchgate.nettandfonline.com The development of stability-indicating HPLC methods is crucial, as they can resolve the API from its degradation products, including Impurity E. phenomenex.com
Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality attributes. Implementing PAT for Impurity E involves integrating analytical techniques like HPLC directly into the manufacturing line to provide continuous or rapid at-line analysis. This proactive approach helps to ensure that the process remains within its defined parameters, minimizing the formation of Impurity E.
Strategies for Minimizing Impurity E Formation During Synthesis and Purification
The control of impurities is a fundamental aspect of ensuring the quality of pharmaceutical products. pharmaknowledgeforum.com Strategies to minimize this compound focus on both controlling process-related factors and optimizing reaction conditions to prevent its formation.
Effective control over the manufacturing process is key to minimizing the formation of Impurity E. This includes:
Control of Raw Materials: Ensuring the purity of starting materials and reagents is the first line of defense.
Purification Techniques: Methods such as crystallization and chromatography are employed to remove impurities, including Impurity E, from the API. pharmaknowledgeforum.comgoogle.com
Environmental Control: Managing environmental factors like temperature and humidity within the manufacturing facility helps to prevent degradation that can lead to impurity formation. pharmaknowledgeforum.com In the enzymatic synthesis of Cefaclor, controlling the reaction temperature is critical; excessively high temperatures can lead to the decomposition of Cefaclor and an increase in impurities. google.com
Cefaclor is susceptible to degradation via hydrolysis, which leads to the formation of Impurity E. veeprho.comresearchgate.net The degradation is influenced by factors such as pH and temperature. researchgate.netresearchgate.net
pH Control: The stability of Cefaclor is pH-dependent. During synthesis and purification, maintaining the pH within an optimal range is crucial. For instance, in enzymatic synthesis, a pH of 6.4 has been used. google.com Deviations from the optimal pH can accelerate the hydrolysis of the β-lactam ring.
Temperature Management: Elevated temperatures can increase the rate of degradation reactions. researchgate.netresearchgate.net The enzymatic synthesis of Cefaclor is preferably conducted at temperatures between 5 to 25°C to minimize decomposition. google.com During HPLC analysis itself, elevated column temperatures (above 30°C) have been shown to cause on-column degradation of Cefaclor, forming artifacts that can be mistaken for actual sample impurities. researchgate.net
Solvent Selection: The choice of solvents during synthesis and purification can impact impurity formation. Adequate control over solvent removal is necessary to reduce residual solvents to safe levels. veeprho.compharmaknowledgeforum.com
Process-Related Impurity Control
Stability Studies and Accelerated Degradation Testing for Impurity E
Stability studies are integral to understanding how the quality of a drug substance varies over time under the influence of environmental factors. synzeal.com Forced degradation, or stress testing, is a critical component of these studies, designed to identify likely degradation products and establish degradation pathways. phenomenex.comasianjpr.com
For Cefaclor, forced degradation studies are performed under various stress conditions as mandated by ICH guidelines, including:
Acidic and Alkaline Hydrolysis: Cefaclor is subjected to acidic (e.g., 0.1N HCl) and alkaline (e.g., 0.1N NaOH) conditions. asianjpr.com Studies show significant degradation under alkaline hydrolysis. asianjpr.comasianjpr.com The formation of Impurity E, an open-ring hydrolysis product, is a key focus of these tests.
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) is performed to assess oxidative stability. asianjpr.com
Thermal Degradation: The drug substance is exposed to high temperatures (e.g., 100°C) to evaluate its thermal stability. asianjpr.com
Photolytic Degradation: The effect of light exposure is studied to determine photostability. asianjpr.com
Analysis of aged samples has confirmed the formation of Impurity E over time. A study on a seven-year-old sample of Cefaclor stored at room temperature identified the formation of two diastereomers of Impurity E, likely due to isomerization at the C6 carbon atom. researchgate.netresearchgate.netresearchgate.net These stability-indicating methods are essential for predicting the shelf-life of the drug and for developing appropriate storage conditions. synzeal.com
Table 2: Forced Degradation Conditions for Cefaclor
| Stress Condition | Agent/Parameter | Observations/Significance | References |
|---|---|---|---|
| Acid Hydrolysis | 0.1N HCl | Induces degradation to assess stability in acidic environments. | asianjpr.com |
| Alkaline Hydrolysis | 0.1N NaOH | Causes significant degradation, leading to the formation of hydrolysis products like Impurity E. | asianjpr.comasianjpr.com |
| Oxidation | Hydrogen Peroxide (e.g., 5% H₂O₂) | Tests for susceptibility to oxidative degradation. | asianjpr.com |
| Thermal Stress | Elevated Temperature (e.g., 100°C for 24h) | Evaluates the impact of heat on drug stability. | asianjpr.com |
| Photolytic Stress | Light Exposure | Assesses the potential for light-induced degradation. | asianjpr.com |
Analytical Quality Control (QC) Applications for this compound
Analytical quality control is paramount for ensuring that each batch of Cefaclor meets the required purity specifications before release. synzeal.comaxios-research.comaquigenbio.com Reference standards for this compound are crucial for these QC applications, including analytical method development, validation, and routine testing. synzeal.comsynthinkchemicals.comsynzeal.comaquigenbio.com
The primary analytical tool for QC is stability-indicating HPLC. tandfonline.com A typical method involves:
Column: A reversed-phase column, such as an ODS (C18) column (e.g., 4.6 mm × 250 mm, 5-µm particles), is commonly used. researchgate.net
Mobile Phase: A gradient elution using a phosphate (B84403) buffer (e.g., 50 mM, pH 4.0) and an organic modifier like acetonitrile (B52724) is often employed. researchgate.net The mobile phase pH is a critical parameter for achieving good separation. researchgate.net
Detection: UV detection at a wavelength sensitive to both Cefaclor and its impurities, typically 220 nm or 265 nm, is used. researchgate.nettandfonline.com
Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of Impurity E. tandfonline.comasianjpr.com
The use of highly characterized reference standards for Impurity E allows for its accurate identification and quantification in Cefaclor samples during QC testing, which is a requirement for regulatory submissions like Abbreviated New Drug Applications (ANDAs). synzeal.comsynthinkchemicals.comsynzeal.com Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also used to identify and characterize impurities, providing valuable structural information. researchgate.netijpsonline.com
Regulatory and Industrial Perspectives on Cefaclor Impurity E
Role of Cefaclor (B193732) Impurity E as a Reference Standard in Pharmaceutical Development
Cefaclor Impurity E serves as a crucial reference standard in the pharmaceutical industry. synzeal.comchemicea.com A reference standard is a highly purified compound used as a benchmark for analytical purposes. The availability of a well-characterized this compound standard is essential for several key activities in pharmaceutical development and manufacturing. cleanchemlab.comsynzeal.com
Supplied with detailed characterization data that complies with regulatory guidelines, this reference standard is indispensable for analytical method development and validation (AMV). synzeal.comclearsynth.com It allows laboratories to create and verify the accuracy, precision, and specificity of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), designed to detect and quantify this specific impurity in the Cefaclor active pharmaceutical ingredient (API) and finished drug products. numberanalytics.comfda.gov
Furthermore, the reference standard is vital for routine Quality Control (QC) applications during the commercial production of Cefaclor. synzeal.comsynthinkchemicals.com By comparing the analytical response of the production batch sample against the known concentration of the this compound standard, manufacturers can ensure that the level of this impurity remains within the specified, safe limits. sigmaaldrich.com This process is fundamental to batch release testing and confirming the consistent quality of the pharmaceutical product. axios-research.com
Table 1: Chemical Profile of this compound
| Attribute | Value | Source(s) |
|---|---|---|
| Chemical Name | 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid | synzeal.comchemicea.comallmpus.com |
| Synonym | Cefaclor Open-Ring Impurity | synzeal.comchemicea.comsynthinkchemicals.com |
| CAS Number | 188915-50-6 | synzeal.comallmpus.compharmaffiliates.com |
| Molecular Formula | C14H14ClN3O4S | synzeal.compharmaffiliates.compipitech.com |
| Molecular Weight | 355.8 g/mol | synzeal.com |
Implications for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions
The control and characterization of impurities like this compound have significant implications for regulatory submissions, particularly for Abbreviated New Drug Applications (ANDAs) for generic drugs and Drug Master Files (DMFs) for active pharmaceutical ingredients. synzeal.comsynthinkchemicals.com
For an ANDA submission , which seeks approval for a generic version of a branded drug, the applicant must demonstrate that their product is pharmaceutically equivalent and bioequivalent to the reference listed drug. A critical part of this is proving that the impurity profile of the generic drug is comparable to and well-controlled. The use of this compound as a reference standard is essential for the analytical studies required in these submissions. synzeal.comcleanchemlab.comsynthinkchemicals.com Manufacturers must provide data showing that this compound is either absent or present at a level that is below the qualification threshold defined by regulatory bodies. scribd.compremier-research.com
For a DMF submission , which provides confidential, detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs, the impurity profile of the API is a cornerstone of the review process. scribd.com DMF holders for Cefaclor must include comprehensive information on all potential impurities, including this compound. scribd.com This involves detailing the identification, reporting, and qualification of the impurity according to established guidelines, such as those from the International Council for Harmonisation (ICH). scribd.compremier-research.com The ability to detect and control this compound is a direct reflection of the manufacturer's control over their synthesis and purification processes.
Regulatory Requirements for Impurity Identification and Quantification in Pharmaceutical Products
Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent requirements for the control of impurities in pharmaceutical products. gmpinsiders.comnih.gov These requirements are largely harmonized through the guidelines of the ICH.
The primary ICH guidelines governing impurities in new drug substances and products are ICH Q3A(R2) and Q3B(R2), respectively. numberanalytics.compremier-research.comeuropa.eu These guidelines establish a threshold-based approach for the reporting, identification, and qualification of impurities. premier-research.comslideshare.net
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
Identification Threshold: The level at which the structure of an impurity must be determined. premier-research.com
Qualification Threshold: The level at which an impurity, if exceeding this threshold, must be assessed for its toxicological safety. fda.govpremier-research.com
The specific thresholds are determined by the maximum daily dose of the drug. scribd.comthermofisher.com For instance, the United States Pharmacopeia (USP) monograph for Cefaclor specifies that no individual related compound should exceed 0.5%, and the total of all related compounds should not be more than 2.0%. uspbpep.com Similarly, for the oral suspension formulation, the limit for any individual related compound is 1.0%, with a total limit of 3.0%. pharmacopeia.cn
Analytical procedures used for impurity detection must be validated to prove they are suitable for their intended purpose, ensuring they can accurately and reliably quantify impurities at the required levels. numberanalytics.comfda.govuspnf.com
Table 2: Illustrative ICH Impurity Thresholds for Drug Products (ICH Q3B(R2))
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 1 g | 0.1% | 0.2% | 0.5% |
Note: This table is a simplified representation. Specific thresholds can vary based on the drug and regulatory context.
Challenges in Impurity Research and Future Directions for this compound
Research into pharmaceutical impurities like this compound faces several challenges. One significant hurdle is the isolation and synthesis of the impurity in sufficient quantity and purity to be used as a reference standard. frontiersin.org The degradation pathways of the parent drug must be thoroughly understood to predict and identify potential impurities. researchgate.net For Cefaclor, degradation can be influenced by factors like temperature and pH, potentially leading to the formation of various related substances, including diastereomers of Impurity E. researchgate.netgoogle.com
Another challenge lies in the toxicological assessment of impurities. researchgate.net Evaluating the potential for genotoxicity, carcinogenicity, or other adverse effects at very low levels requires highly specialized and sensitive testing methods. gmpinsiders.comresearchgate.net
Future directions for research on this compound and other cephalosporin (B10832234) impurities will likely focus on:
Advanced Analytical Techniques: The development of more rapid and sensitive analytical methods, such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), for faster and more accurate impurity profiling. nih.gov
In Silico Toxicity Prediction: Increased use of computational toxicology models to predict the potential toxicity of impurities, reducing the need for extensive animal testing and providing earlier insights into safety risks. researchgate.net
Process Analytical Technology (PAT): Greater implementation of PAT in manufacturing to monitor and control impurity formation in real-time, leading to enhanced process understanding and more consistent product quality.
Understanding Degradation Mechanisms: Further studies into the precise mechanisms of Cefaclor degradation under various stress conditions to proactively prevent the formation of Impurity E and other degradation products. researchgate.netgnest.org
Continued research and regulatory vigilance are paramount to managing the challenges posed by pharmaceutical impurities and ensuring the ongoing safety and efficacy of widely used antibiotics like Cefaclor. auctoresonline.org
Q & A
Q. What metadata standards ensure FAIR (Findable, Accessible, Interoperable, Reusable) principles in impurity data repositories?
- Methodological Answer : Adopt the European Commission’s Common Data Platform guidelines, including structured metadata (e.g., CAS numbers, chromatographic conditions) and open-access formats (e.g., mzML for LC-MS data). Cross-referencing with public databases like PubChem enhances interoperability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
